1H-indazole-5-carboxylic Acid

Description

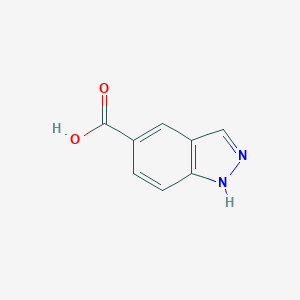

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)5-1-2-7-6(3-5)4-9-10-7/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVGBUDLHOOROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971556 | |

| Record name | 2H-Indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561700-61-6, 61700-61-6 | |

| Record name | 2H-Indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Indazole-5-carboxylic Acid from 2,3-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 1H-indazole-5-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available 2,3-difluorobenzoic acid. The synthesis involves a multi-step sequence, including bromination, amidation, Grignard reaction, cyclization, and carboxylation. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for key steps, and quantitative data presented in structured tables for clarity and comparison.

Synthetic Strategy Overview

The proposed synthesis of this compound from 2,3-difluorobenzoic acid is a five-step process. The overall workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

The synthesis commences with the regioselective bromination of 2,3-difluorobenzoic acid to introduce a bromine atom at the 5-position. This is followed by the conversion of the carboxylic acid to a primary amide. The amide then undergoes a Grignard reaction with methylmagnesium bromide to yield an acetophenone derivative. Subsequent cyclization of this intermediate furnishes the indazole core. Finally, the bromine atom at the 5-position is converted to the desired carboxylic acid functionality.

Detailed Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields and key reaction parameters.

Step 1: Bromination of 2,3-Difluorobenzoic Acid

The initial step involves the electrophilic bromination of 2,3-difluorobenzoic acid. The directing effects of the two fluorine atoms and the meta-directing carboxylic acid group favor the introduction of the bromine atom at the 5-position.

Experimental Protocol:

To a solution of 2,3-difluorobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or sulfuric acid, N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise at 0-5 °C.[1] The reaction mixture is then stirred at room temperature for a specified duration, monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a solution of sodium thiosulfate and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 5-bromo-2,3-difluorobenzoic acid.

| Parameter | Value | Reference |

| Starting Material | 2,3-Difluorobenzoic Acid | |

| Reagent | N-Bromosuccinimide (NBS) | [1] |

| Solvent | Dichloromethane / Sulfuric Acid | [1] |

| Temperature | 0-5 °C to Room Temperature | [1] |

| Reaction Time | 1-2 hours | [1] |

| Yield | 75.5% | [1] |

Step 2: Amidation of 5-Bromo-2,3-difluorobenzoic Acid

The carboxylic acid is converted to a primary amide to facilitate the subsequent Grignard reaction.

Experimental Protocol:

5-Bromo-2,3-difluorobenzoic acid (1.0 eq) is dissolved in an anhydrous solvent like dichloromethane. Thionyl chloride (1.2 eq) is added dropwise at 0 °C, and the mixture is refluxed for 2 hours to form the acyl chloride. After removing the excess thionyl chloride under reduced pressure, the crude acyl chloride is dissolved in an anhydrous solvent and treated with an excess of aqueous ammonia at 0 °C. The reaction is stirred at room temperature until completion. The resulting precipitate is filtered, washed with water, and dried to give 5-bromo-2,3-difluorobenzamide.

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2,3-difluorobenzoic Acid | |

| Reagents | Thionyl Chloride, Aqueous Ammonia | [2] |

| Solvent | Dichloromethane | |

| Temperature | 0 °C to Reflux | |

| Reaction Time | 3-4 hours | |

| Yield | High (Typical for this reaction) |

Step 3: Grignard Reaction of 5-Bromo-2,3-difluorobenzamide

The amide is reacted with a Grignard reagent to introduce a methyl group, forming an acetophenone derivative.

Experimental Protocol:

A solution of methylmagnesium bromide (2.2 eq) in an anhydrous etheral solvent (e.g., THF, diethyl ether) is prepared. To this, a solution of 5-bromo-2,3-difluorobenzamide (1.0 eq) in anhydrous THF is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product, 1-(2-amino-5-bromophenyl)ethan-1-one, is purified by column chromatography.

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2,3-difluorobenzamide | |

| Reagent | Methylmagnesium Bromide | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 2-4 hours | |

| Yield | Moderate to High |

Step 4: Cyclization to 5-Bromo-3-methyl-1H-indazole

The acetophenone derivative is cyclized to form the indazole ring. The Davis-Beirut reaction provides a suitable method for this transformation.

Experimental Protocol:

The 1-(2-amino-5-bromophenyl)ethan-1-one (1.0 eq) is treated with a suitable nitrosating agent. A common procedure involves the use of sodium nitrite in an acidic medium. Alternatively, the Davis-Beirut reaction, which can proceed from o-nitrobenzyl precursors, can be adapted. For the 2-aminoacetophenone, a variation involving diazotization followed by in situ cyclization is plausible. For instance, the amine can be diazotized with sodium nitrite in hydrochloric acid at 0-5 °C, and the resulting diazonium salt can undergo spontaneous cyclization to the indazole.

| Parameter | Value | Reference |

| Starting Material | 1-(2-Amino-5-bromophenyl)ethan-1-one | |

| Reagents | Sodium Nitrite, Hydrochloric Acid | [3][4] |

| Solvent | Water, Ethanol | |

| Temperature | 0-5 °C | |

| Reaction Time | 1-2 hours | |

| Yield | Good |

Step 5: Carboxylation of 5-Bromo-3-methyl-1H-indazole

The final step is the conversion of the bromo-indazole to the corresponding carboxylic acid. This can be achieved through carboxylation using carbon dioxide.

Experimental Protocol:

To a solution of 5-bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The mixture is stirred at this temperature for 1 hour, after which dry carbon dioxide gas is bubbled through the solution for several hours. The reaction is then quenched with water, and the aqueous layer is acidified with hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to yield this compound.

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-3-methyl-1H-indazole | |

| Reagents | n-Butyllithium, Carbon Dioxide | [5] |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | -78 °C to Room Temperature | |

| Reaction Time | 2-4 hours | |

| Yield | Good |

Alternative Synthetic Considerations

An alternative approach for the final step could involve the oxidation of the methyl group at the 3-position to a carboxylic acid, followed by a subsequent decarboxylation. However, controlling the regioselectivity of the initial bromination and the subsequent reactions is crucial for the success of this synthetic route.

Safety Precautions

-

Brominating agents like NBS are corrosive and should be handled with appropriate personal protective equipment (PPE).

-

Grignard reagents are highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere.

-

Organolithium reagents such as n-butyllithium are also pyrophoric and require careful handling under an inert atmosphere.

-

Thionyl chloride is a corrosive and toxic liquid. It should be handled in a well-ventilated fume hood.

Conclusion

The described synthetic pathway provides a viable and detailed route for the synthesis of this compound from 2,3-difluorobenzoic acid. The protocols are based on established chemical transformations, and the provided data offers a foundation for researchers to adapt and optimize these procedures for their specific needs. This guide serves as a valuable resource for professionals in drug discovery and development who require access to this important heterocyclic building block.

References

- 1. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazole-5-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazole-5-carboxylic acid (CAS No: 61700-61-6) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical sciences. Its rigid bicyclic structure, featuring both a pyrazole and a benzene ring, coupled with a reactive carboxylic acid functional group, makes it a valuable and versatile building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details common experimental protocols for their determination, and discusses its biological significance as a key scaffold in drug discovery, particularly in the development of anti-inflammatory and anti-cancer drugs.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below. While experimental data for some parameters are well-documented, others rely on high-quality computational predictions.

Data Summary

A compilation of experimental and predicted physicochemical data for this compound is presented in Table 1.

| Property | Value | Data Type | Source(s) |

| IUPAC Name | This compound | - | [1][2] |

| CAS Number | 61700-61-6 | - | [1][3] |

| Molecular Formula | C₈H₆N₂O₂ | Experimental | [1][3] |

| Molecular Weight | 162.15 g/mol | Experimental | [1][3] |

| Appearance | Off-white to yellow crystalline powder | Experimental | [1][3] |

| Melting Point | 318-322 °C | Experimental | [1] |

| Boiling Point | 455.90 ± 25.0 °C at 760 mmHg | Predicted | |

| pKa (acidic) | 3.86 (most acidic) | Predicted | |

| pKa (basic) | 1.13 (most basic) | Predicted | |

| LogP (Octanol/Water Partition Coefficient) | 1.74 | Predicted | |

| Water Solubility | 1.48 g/L | Predicted | |

| Purity | ≥96% (HPLC) | Experimental | [3] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. Below are detailed, generalized methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.

Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is finely crushed. The open end of a glass capillary tube is tapped into the powder to collect a small sample, which is then compacted to the bottom (closed end) of the tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, adjacent to a thermometer or temperature probe.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂. For this compound, this is observed in the 318-322 °C range.[1]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is vital for predicting a compound's ionization state at different pH values, which affects its solubility and ability to cross biological membranes.

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol if aqueous solubility is low) to create a solution of known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.

-

Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: The solution is made acidic (e.g., to pH 2) with a standardized strong acid (like 0.1 M HCl). A standardized strong base (e.g., 0.1 M NaOH) is then added in small, precise increments using a burette. The pH is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point where the carboxylic acid is 50% ionized.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and interaction with hydrophobic targets.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and allowed to saturate each other overnight.

-

Partitioning: A known amount of this compound is dissolved in the pre-saturated aqueous or octanol phase. This solution is then mixed with a known volume of the other pre-saturated phase in a sealed flask.

-

Equilibration: The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached. The flask is then left to stand, or centrifuged, to ensure complete separation of the two immiscible layers.

-

Quantification: The concentration of the compound in each phase is measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and physicochemical characterization of a target compound like this compound.

Caption: General workflow for synthesis and characterization.

Role in Drug Discovery

This compound is a "privileged scaffold," meaning its structure is a recurring motif in successful drugs. It serves as a starting point for creating diverse libraries of compounds for screening.

Caption: Role as a scaffold in drug discovery.

Biological Significance and Applications

This compound itself is not typically an active pharmaceutical ingredient but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[3] The indazole ring system is a bioisostere of indole, a common motif in biologically active compounds, which allows it to interact with a wide range of biological targets.

Derivatives of this compound are widely explored for various therapeutic applications:

-

Anti-Cancer Agents: The indazole scaffold is present in numerous kinase inhibitors. By modifying the carboxylic acid group (e.g., forming amides) and the nitrogen atoms of the pyrazole ring, chemists can design molecules that selectively target protein kinases involved in cancer cell proliferation and survival signaling pathways.

-

Anti-Inflammatory Drugs: Indazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) or other mediators of inflammation.[3]

-

Enzyme Inhibition and Receptor Interactions: The versatile structure allows for the creation of compounds that can act as inhibitors for various enzymes or as ligands for specific cellular receptors, making it a valuable tool in biochemical research to probe metabolic pathways.[3]

References

1H-indazole-5-carboxylic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1H-indazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document outlines its chemical properties, synthesis methodologies, and its role in the development of targeted therapeutics, particularly in the context of PARP inhibition.

Core Compound Properties

This compound is a stable, solid organic compound. Its fundamental properties are summarized below.

| Property | Value | Citations |

| CAS Number | 61700-61-6 | |

| Molecular Formula | C₈H₆N₂O₂ | |

| Molecular Weight | 162.15 g/mol | |

| Appearance | Off-white to yellow solid/powder | |

| Melting Point | 318-322 °C |

Synthesis of this compound

For the synthesis of this compound, a plausible starting material would be 4-amino-3-methylbenzoic acid . The general synthetic workflow is depicted below.

Experimental Protocol: General Jacobson Indazole Synthesis

This protocol is a generalized adaptation for the synthesis of an indazole ring system and would require optimization for the specific synthesis of this compound from 4-amino-3-methylbenzoic acid.

-

Acetylation: The starting material, 4-amino-3-methylbenzoic acid, is acetylated using acetic anhydride, often in the presence of a mild base or acid catalyst, to protect the amino group and form 4-acetamido-3-methylbenzoic acid.

-

Nitrosation: The acetylated intermediate is then treated with a nitrosating agent, such as sodium nitrite in the presence of a strong acid (e.g., sulfuric or hydrochloric acid) at low temperatures (typically 0-5 °C), to form the N-nitroso derivative.

-

Cyclization: The N-nitroso intermediate is then induced to cyclize. This is typically achieved by treatment with a base (e.g., sodium hydroxide or sodium ethoxide) in an alcoholic solvent. The reaction mixture is often heated to facilitate the intramolecular cyclization, which involves the loss of the acetyl group and the formation of the indazole ring.

-

Workup and Purification: Following the cyclization, the reaction mixture is acidified to precipitate the crude this compound. The product can then be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water.

Applications in Drug Discovery

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. They are particularly prominent in the development of kinase inhibitors and other targeted cancer therapies. This compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules.

Role as a Pharmacophore in PARP Inhibitors

The indazole nucleus is a key structural feature in several Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.

While the prominent PARP inhibitor Niraparib features an indazole-7-carboxamide core, the indazole-5-carboxamide scaffold is also actively explored in the design of novel PARP inhibitors. The general mechanism of PARP inhibition is illustrated below.

Experimental Protocol: PARP Enzymatic Assay

To evaluate the efficacy of new compounds derived from this compound as PARP inhibitors, a PARP enzymatic assay is a standard in vitro method.

Objective: To determine the concentration of a test compound required to inhibit 50% of PARP enzyme activity (IC₅₀).

Materials:

-

Recombinant human PARP1 enzyme

-

Histone H1 (as a substrate)

-

Biotinylated NAD+

-

Activated DNA (e.g., salmon sperm DNA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Streptavidin-coated 96-well plates

-

HRP-conjugated anti-biotin antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Test compounds (derivatives of this compound) dissolved in DMSO

Procedure:

-

Plate Coating: Coat streptavidin plates with histone H1 and incubate. Wash the plates to remove any unbound histone.

-

Compound Preparation: Prepare serial dilutions of the test compounds and known PARP inhibitors (as positive controls) in the assay buffer.

-

Reaction Setup: In each well, add the PARP enzyme, activated DNA, and the test compound at various concentrations.

-

Reaction Initiation: Initiate the PARylation reaction by adding biotinylated NAD+.

-

Incubation: Incubate the plate to allow the enzymatic reaction to proceed.

-

Washing: Wash the plates to remove unincorporated biotinylated NAD+.

-

Detection: Add HRP-conjugated anti-biotin antibody and incubate. Following another wash step, add the TMB substrate.

-

Measurement: Stop the reaction with a suitable stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

-

Data Analysis: The absorbance is proportional to the amount of PARP activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its stable heterocyclic structure provides a robust scaffold for the synthesis of a wide array of derivatives. As demonstrated by its relevance to the development of PARP inhibitors, this compound and its analogues are of significant interest for the discovery of novel therapeutics, particularly in the area of oncology. The experimental protocols and pathways detailed in this guide offer a foundational understanding for researchers engaged in the synthesis and evaluation of new chemical entities based on the indazole core.

The Rising Therapeutic Potential of 1H-Indazole-5-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a wide array of diseases. Among the various indazole-based compounds, derivatives of 1H-indazole-5-carboxylic acid have emerged as a particularly promising class, demonstrating significant potential in oncology, inflammation, and neurodegenerative disorders.[3][4] This technical guide provides an in-depth overview of the biological activities of these derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this exciting area.

Anticancer Activity

Derivatives of this compound have shown potent-to-moderate inhibitory activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [5] |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [6] |

| 6o | A549 (Lung Cancer) | >50 | [6] |

| 6o | PC-3 (Prostate Cancer) | >50 | [6] |

| 6o | Hep-G2 (Hepatoma) | >50 | [6] |

| 89 | K562 (Leukemia) | 6.50 | [2] |

Enzyme Inhibitory Activity

Beyond their cytotoxic effects, this compound derivatives have been investigated as potent and selective inhibitors of various enzymes implicated in disease pathogenesis.

Quantitative Enzyme Inhibition Data

This table presents the inhibitory activity of specific derivatives against key enzyme targets.

| Compound ID | Target Enzyme | IC50 (nM) | Selectivity | Reference |

| 38a (PSB-1491) | human MAO-B | 0.386 | >25,000-fold vs MAO-A | [7] |

| 53 (PSB-1410) | human MAO-B | 0.227 | >5700-fold vs MAO-A | [7] |

| 30 (PSB-1434) | human MAO-B | 1.59 | >6000-fold vs MAO-A | [7] |

| 127 (Entrectinib) | ALK | 12 | - | [2] |

| 101 | FGFR1 | 69.1 ± 19.8 | - | [2] |

| 102 | FGFR1 | 30.2 ± 1.9 | - | [2] |

| 106 | FGFR1 | 2.0 ± 0.4 µM | - | [2] |

| 106 | FGFR2 | 0.8 ± 0.3 µM | - | [2] |

| 106 | FGFR3 | 4.5 ± 1.6 µM | - | [2] |

| 30l | PAK1 | 9.8 | High selectivity vs 29 other kinases | [8] |

Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of this compound derivatives, detailed experimental protocols for key assays are provided below.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of a specific kinase.

Materials:

-

Recombinant kinase (e.g., ALK, FGFR1, PAK1)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Add the test compound at various concentrations to the wells of a 384-well plate.

-

Add the kinase and substrate solution to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence.

-

The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Calculate the IC50 values from the dose-response curves.

Apoptosis Assay by Flow Cytometry

This method quantifies the number of cells undergoing apoptosis after treatment with the test compounds.

Materials:

-

Cancer cell lines

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][2]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: A generalized workflow for the development of this compound derivatives.

p53/MDM2 Signaling Pathway

Several indazole derivatives exert their anticancer effects by modulating the p53 tumor suppressor pathway. The p53 protein plays a critical role in preventing cancer formation. Its activity is tightly regulated by MDM2, which targets p53 for degradation. Inhibition of the p53-MDM2 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the p53-MDM2 interaction by this compound derivatives.

ROS-Mediated Mitochondrial Apoptosis Pathway

Some 1H-indazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[5] Elevated ROS levels can lead to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.

Caption: Induction of apoptosis via the ROS-mediated mitochondrial pathway.

Kinase Signaling Pathways (ALK, FGFR, PAK1)

A significant number of this compound derivatives function as kinase inhibitors. By blocking the activity of kinases like ALK, FGFR, and PAK1, these compounds can disrupt the signaling cascades that drive cancer cell proliferation, survival, and metastasis.

Caption: Inhibition of key kinase signaling pathways by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a versatile and highly promising platform for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as anticancer, anti-inflammatory, and enzyme-inhibiting drugs. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of indazole-based medicines. Future research should focus on optimizing the potency and selectivity of these compounds, as well as exploring their efficacy in preclinical and clinical settings. The continued investigation of this remarkable chemical scaffold holds great promise for addressing unmet medical needs.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

1H-Indazole-5-carboxylic Acid: A Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3][4] Among the various functionalized indazoles, 1H-indazole-5-carboxylic acid serves as a crucial building block for the synthesis of complex bioactive molecules. Its strategic placement of a carboxylic acid group at the 5-position allows for diverse chemical modifications, making it an invaluable starting material in the development of novel therapeutics.[5] This guide provides a comprehensive overview of the synthesis, properties, key reactions, and applications of this compound, with a focus on its role in drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis and drug design. The following tables summarize the key quantitative data for the compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆N₂O₂ | [6] |

| Molecular Weight | 162.15 g/mol | [6] |

| CAS Number | 61700-61-6 | [6] |

| Appearance | Powder | |

| Melting Point | 318-322 °C | |

| pKa | Estimated ~4-5 (carboxylic acid), ~1-2 (indazole NH proton) | |

| Solubility | Generally soluble in polar organic solvents like DMF and DMSO. Limited solubility in water. |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the carboxylic acid proton (>12 ppm) and a broad singlet for the indazole N-H proton (>13 ppm). | [7] |

| ¹³C NMR | Carbonyl carbon signal around 167-170 ppm. Aromatic carbons in the range of 110-140 ppm. | [2] |

| IR (cm⁻¹) | Broad O-H stretch (carboxylic acid) from 2500-3300. Strong C=O stretch from 1690-1760. N-H stretch around 3300-3500. Aromatic C-H and C=C stretches. | [6][8] |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 162.15. Fragmentation may involve loss of CO₂ (M-44) and other characteristic patterns. | [9] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common and effective route involves the reduction of a nitro group followed by diazotization and intramolecular cyclization.

Experimental Protocol: Synthesis from 3-Methyl-4-nitrobenzoic Acid

This protocol outlines a two-step synthesis starting from 3-methyl-4-nitrobenzoic acid.

Step 1: Synthesis of 4-Amino-3-methylbenzoic acid

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) in methanol.[1]

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, ~5% w/w).[1]

-

Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid as a solid, which can be used in the next step without further purification. A typical yield for this reduction is high, often exceeding 90%.[1]

Step 2: Synthesis of this compound

-

Diazotization: Suspend 4-amino-3-methylbenzoic acid (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.[10]

-

Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water dropwise, maintaining the temperature below 5 °C.[10] Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

-

Cyclization: The intramolecular cyclization to form the indazole ring can occur spontaneously upon warming the reaction mixture or by gentle heating. The exact conditions may require optimization.

-

Isolation: The product, this compound, will precipitate from the reaction mixture upon formation.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound.

Key Reactions and Applications in Synthesis

The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical transformations, primarily esterification and amide bond formation. These reactions are fundamental to its use as a heterocyclic building block in the synthesis of more complex molecules with potential therapeutic applications.

Esterification

The conversion of the carboxylic acid to an ester, such as the methyl or ethyl ester, is often a necessary step to protect the acidic proton or to modify the compound's solubility and reactivity.

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is an equilibrium, and using a large excess of the alcohol drives it towards the product.

-

Work-up: After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.

Amide Coupling

The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the connection of the indazole core to various amine-containing fragments. This is a key step in the synthesis of many indazole-based drug candidates.

-

Reaction Setup: Dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the mixture.

-

Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) to the reaction mixture, which is typically cooled in an ice bath to control any exotherm.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Key reactions of this compound.

Role in Drug Discovery: Targeting Signaling Pathways

The indazole scaffold is a key component of several approved drugs and clinical candidates, many of which are kinase inhibitors. This compound and its derivatives are instrumental in the synthesis of molecules that modulate critical signaling pathways implicated in cancer and other diseases.

Pazopanib and Inhibition of Angiogenesis

Pazopanib is a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2] While not directly synthesized from this compound, its mechanism of action provides a prime example of how indazole-containing molecules can function. Pazopanib targets several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR).[2] Inhibition of these receptors disrupts downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for angiogenesis (the formation of new blood vessels) and tumor cell proliferation.

Pazopanib signaling pathway inhibition.

Indazole Derivatives and the p53-MDM2 Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. The p53-MDM2 interaction is a key target for cancer therapy.[11] Certain indazole derivatives have been shown to modulate this pathway. For instance, some compounds can reactivate mutant forms of p53, restoring its tumor-suppressive functions. This can lead to the transcriptional activation of p53 target genes, such as MDM2 (in a negative feedback loop) and BBC3 (PUMA), which promotes apoptosis (programmed cell death).

Modulation of the p53-MDM2 pathway by indazole derivatives.

Conclusion

This compound is a highly valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its versatile carboxylic acid handle allows for the straightforward synthesis of a wide array of derivatives, particularly amides and esters, which are common motifs in pharmacologically active compounds. The indazole core itself is a proven pharmacophore, present in several clinically successful drugs. The ability of indazole derivatives to modulate key signaling pathways, such as those involved in angiogenesis and tumor suppression, underscores the importance of this scaffold in the development of next-generation therapeutics. This guide provides a foundational understanding of the chemistry and biological relevance of this compound, intended to facilitate its use in the ongoing search for novel and effective medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bridgeorganics.com [bridgeorganics.com]

- 6. instanano.com [instanano.com]

- 7. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 915139-44-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 10. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. rsc.org [rsc.org]

Spectroscopic Profile of 1H-Indazole-5-Carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-indazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant value to researchers and scientists engaged in the synthesis and characterization of novel indazole-based compounds.

Summary of Spectroscopic Data

The empirical formula for this compound is C₈H₆N₂O₂, with a molecular weight of 162.15 g/mol . The structural and electronic properties of this molecule give rise to a unique spectroscopic fingerprint, which is detailed in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | H3 |

| ~7.90 | d | 1H | H4 |

| ~7.70 | d | 1H | H6 |

| ~7.50 | dd | 1H | H7 |

| ~13.0 (broad) | s | 1H | COOH |

| ~13.5 (broad) | s | 1H | NH |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data is based on typical values for indazole carboxylic acid derivatives.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | COOH |

| ~141.0 | C7a |

| ~135.0 | C3 |

| ~128.0 | C5 |

| ~125.0 | C6 |

| ~122.0 | C4 |

| ~121.0 | C3a |

| ~111.0 | C7 |

Note: The chemical shifts are approximate and based on data for related 1H-indazole carboxylic acids.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and the indazole ring system.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~3150 | Medium | N-H stretch |

| 1760-1690 | Strong | C=O stretch (carboxylic acid) |

| ~1620 | Medium | C=C stretch (aromatic) |

| 1320-1210 | Strong | C-O stretch |

| 1440-1395 & 950-910 | Medium | O-H bend |

Note: The IR absorption bands are characteristic for carboxylic acids and indazole derivatives.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 162 | [M]⁺ (Molecular Ion) |

| 145 | [M-OH]⁺ |

| 117 | [M-COOH]⁺ |

Note: The fragmentation pattern is consistent with the structure of this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, data is reported as chemical shift, integration, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz. For ¹³C NMR, chemical shifts are reported in ppm.[3]

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically prepared as a KBr pellet or as a mull in Nujol. The spectrum is recorded over the range of 4000-400 cm⁻¹. Absorption bands are reported in reciprocal centimeters (cm⁻¹).[3]

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, with ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Navigating the Solubility Landscape of 1H-Indazole-5-Carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-indazole-5-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a diverse range of bioactive molecules. Its solubility in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various analytical procedures. This technical guide provides an in-depth overview of the solubility of this compound, offering estimated quantitative data, detailed experimental protocols for solubility determination, and a logical framework for solvent selection. Understanding and predicting the solubility behavior of this compound is paramount for optimizing reaction conditions, enhancing yields, and ensuring the successful development of novel therapeutics.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol [1] |

| Melting Point | 318-322 °C[1] |

| Appearance | White to brown crystalline powder[1] |

| pKa | Due to the carboxylic acid group, it is an acidic compound. The indazole moiety also possesses a weakly basic nitrogen. |

The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and an indazole ring system (containing both hydrogen bond donors and acceptors) imparts a polar character to the molecule, influencing its interactions with different solvents.

Estimated Solubility of this compound in Organic Solvents

Disclaimer: The following data is an estimation and should be experimentally verified for precise applications. The solubility is temperature-dependent and the values below are estimated for ambient temperature (approximately 20-25°C).

| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility (mg/mL) | Rationale for Estimation |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Highly polar aprotic solvent, excellent for dissolving polar compounds with hydrogen bonding capabilities. |

| N,N-Dimethylformamide (DMF) | 36.7 | > 100 | Another highly polar aprotic solvent, similar to DMSO in its ability to solvate polar molecules. |

| Methanol | 32.7 | 10 - 50 | Polar protic solvent, capable of hydrogen bonding with the carboxylic acid and indazole moieties. |

| Ethanol | 24.5 | 5 - 20 | Polar protic solvent, slightly less polar than methanol, leading to slightly lower expected solubility. |

| Acetone | 20.7 | 1 - 10 | Polar aprotic solvent, can act as a hydrogen bond acceptor but not a donor. |

| Acetonitrile | 37.5 | 1 - 10 | Polar aprotic solvent with a strong dipole moment, but less effective at solvating compounds with strong hydrogen bond donating groups. |

| Tetrahydrofuran (THF) | 7.6 | < 1 | Moderately polar aprotic solvent, less effective at solvating highly polar compounds. |

| Ethyl Acetate | 6.0 | < 1 | Moderately polar aprotic solvent, generally a poor solvent for highly polar crystalline solids. |

| Dichloromethane (DCM) | 9.1 | < 0.1 | Nonpolar aprotic solvent, unlikely to effectively solvate the polar functional groups of the molecule. |

| Toluene | 2.4 | < 0.1 | Nonpolar aprotic solvent, poor solvent for polar compounds. |

| Hexane | 1.9 | < 0.1 | Nonpolar aprotic solvent, very poor solvent for polar compounds. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following protocols outline the widely accepted shake-flask method coupled with a suitable analytical technique for concentration measurement.

Gravimetric Method

This is a straightforward and absolute method for determining solubility, particularly for non-volatile solutes.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, heated syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent precipitation upon cooling and to remove any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry container.

-

Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation:

-

The solubility (S) in mg/mL is calculated using the following formula: S (mg/mL) = (Mass of container with solute - Mass of empty container) / Volume of supernatant taken

-

High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and specific, making it suitable for determining the solubility of compounds with good chromophores, even at low concentrations.

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1).

-

-

Sample Preparation:

-

After equilibration, centrifuge the suspension to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of a suitable solvent (mobile phase is often a good choice) to bring the concentration within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Develop a suitable HPLC method (e.g., reverse-phase C18 column, mobile phase of acetonitrile/water with a pH modifier like formic or trifluoroacetic acid, and UV detection at an appropriate wavelength).

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Logical Workflow for Solvent Selection and Solubility Determination

The following diagram illustrates a logical workflow for selecting an appropriate solvent and experimentally determining the solubility of this compound.

Caption: Workflow for solvent selection and solubility analysis.

Conclusion

While precise, publicly available quantitative solubility data for this compound remains elusive, this guide provides a robust framework for researchers and drug development professionals. By utilizing the provided estimated solubility data as a starting point, and employing the detailed experimental protocols, scientists can confidently determine the solubility of this important molecule in a variety of organic solvents. The logical workflow presented offers a systematic approach to solvent selection, ensuring that the chosen solvent system is optimal for the intended application, thereby facilitating more efficient and successful research and development endeavors. The principles and methodologies outlined herein are fundamental to navigating the complexities of solubility and are broadly applicable to a wide range of compounds in the pharmaceutical sciences.

References

The Indazole Core: A Technical Guide to its Discovery, History, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, stands as a privileged scaffold in modern medicinal chemistry. Its remarkable versatility and broad range of biological activities have led to the development of numerous therapeutic agents. This in-depth technical guide explores the discovery and history of indazole-based compounds, from their initial synthesis in the late 19th century to their current status as key components in a variety of clinically approved drugs. This document provides a comprehensive overview of the foundational synthetic methods, a timeline of key drug discoveries, quantitative data on the biological activity of prominent indazole derivatives, and a detailed look at the signaling pathways they modulate.

The Genesis of a Scaffold: Foundational Syntheses

The journey of indazole chemistry began with the pioneering work of German chemist Emil Fischer, who first described the synthesis of an indazole derivative in the 1880s. This was followed by the development of a method to synthesize the parent indazole ring by Jacobson. These foundational discoveries paved the way for the extensive exploration of indazole chemistry that continues to this day.

Experimental Protocol: Fischer's Synthesis of 3-Indazolone

The first synthesis of an indazole derivative is credited to Emil Fischer, who in 1883 reported the preparation of 3-indazolone by the intramolecular cyclization of o-hydrazinobenzoic acid.[1]

Starting Material: o-Hydrazinobenzoic acid hydrochloride

Procedure: [1]

-

A mixture of 47.1 g (0.25 mole) of o-hydrazinobenzoic acid hydrochloride, 1.25 L of water, and 12.5 mL of concentrated hydrochloric acid is refluxed for 30 minutes in a 2-L round-bottomed flask fitted with a reflux condenser.

-

The resulting pale yellow solution is transferred to an evaporating dish and concentrated on a steam bath to approximately one-fourth of its original volume.

-

Upon cooling, the concentrated solution is placed in an ice bath for several hours to facilitate the crystallization of indazolone hydrochloride.

-

The crystals are collected by filtration on a Büchner funnel, washed with 25 mL of cold water, and then with 25 mL of acetone.

-

The crude indazolone hydrochloride is dried in a vacuum desiccator over sulfuric acid, yielding 34-35 g (82-85%) of a nearly colorless product.

-

To obtain the free base, the hydrochloride salt is dissolved in 340-350 mL of hot water, and the solution is neutralized by the slow addition of a saturated aqueous solution of sodium carbonate.

-

The mixture is cooled in an ice bath, and the precipitated 3-indazolone is collected by filtration, washed with cold water, and dried at 100°C. The yield of the free base is 25-26 g (92-96%).

Experimental Protocol: Jacobson Indazole Synthesis

In 1893, Jacobson reported a method for the synthesis of the parent 1H-indazole from o-toluidine. This procedure involves the diazotization of o-toluidine and subsequent intramolecular cyclization. A modified version of this synthesis is provided below.[2]

Starting Material: o-Toluidine

Procedure: [2]

-

In a 750-mL two-necked flask, 90 g (0.839 mole) of o-toluidine is slowly added to a mixture of 90 mL of glacial acetic acid and 180 mL of acetic anhydride. The mixture is cooled in an ice bath.

-

Nitrous gases, generated by the dropwise addition of nitric acid to sodium nitrite, are passed through the cooled reaction mixture while maintaining the temperature between 1°C and 4°C. The nitrosation is complete when the solution exhibits a permanent black-green color.

-

The solution of N-nitroso-o-acetotoluidide is poured onto a mixture of 400 g of ice and 200 mL of ice water and allowed to stand in an ice bath for 2 hours.

-

The separated oil is extracted with benzene, and the combined benzene extracts are washed with ice water.

-

The benzene solution is then added dropwise to a vigorously boiling solution of 10 g of benzoic acid in 500 mL of benzene. The decomposition of the nitroso compound is indicated by the evolution of nitrogen.

-

After the decomposition is complete, the solution is boiled for a short time, cooled, and extracted with hydrochloric acid.

-

The combined acid extracts are treated with excess ammonia to precipitate the indazole.

-

The crude indazole is collected by filtration, washed with water, and dried. The yield of crude indazole is 36-46 g (36-47%).

-

Purification by vacuum distillation yields 33-43 g of colorless indazole with a melting point of 148°C.

A Timeline of Therapeutic Breakthroughs

The initial discoveries of the indazole scaffold laid the groundwork for its exploration as a pharmacophore. The 20th and 21st centuries have witnessed the development of numerous indazole-based drugs with a wide range of therapeutic applications.

-

1966: Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and local anesthetic properties, becomes one of the first indazole-based drugs to be marketed.[3]

-

1979: Lonidamine is first introduced as an anti-spermatogenic agent and is later discovered to have anti-cancer properties by inhibiting glycolysis.[4][5]

-

1985: The patent for Granisetron, a potent and selective 5-HT3 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting, is filed by Beecham Pharmaceuticals.[6]

-

1991: Granisetron is approved for medical use in the United Kingdom.[6][7]

-

1994: Granisetron receives FDA approval in the United States.[6][7]

-

2007: Early clinical trial results show promise for Axitinib in treating advanced kidney cancer.[8]

-

2009: Pazopanib (Votrient) is approved by the FDA for the treatment of advanced renal cell carcinoma.[1][9]

-

2012: Axitinib (Inlyta) is approved by the FDA as a second-line treatment for advanced renal cell carcinoma.[10]

-

2017: Niraparib (Zejula), a PARP inhibitor, is approved by the FDA for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[11][12]

Quantitative Analysis of Key Indazole-Based Drugs

The therapeutic efficacy of indazole-based compounds is underpinned by their potent and often selective interactions with their biological targets. The following tables summarize key quantitative data for several clinically significant indazole drugs.

| Drug | Target(s) | IC50 / Ki | Cell Line / Assay Conditions |

| Pazopanib | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-α, PDGFR-β, c-Kit | IC50: 10 nM (VEGFR-1), 30 nM (VEGFR-2), 47 nM (VEGFR-3), 84 nM (PDGFR-β), 140 nM (c-Kit) | Cell-free assays |

| Axitinib | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-Kit | IC50: 0.1 nM (VEGFR-1), 0.2 nM (VEGFR-2), 0.1-0.3 nM (VEGFR-3), 1.6 nM (PDGFR-β), 1.7 nM (c-Kit) | Porcine aorta endothelial cells |

| Niraparib | PARP-1, PARP-2 | IC50: 3.8 nM (PARP-1), 2.1 nM (PARP-2) | In vitro enzymatic assay |

| Granisetron | 5-HT3 Receptor | pKi: 9.15 | Rat cortical membranes, [3H]GR65630 displacement |

| Lonidamine | Mitochondrial Pyruvate Carrier (MPC) | Ki: 2.5 µM | Isolated rat liver mitochondria |

| YC-1 | Soluble Guanylate Cyclase (sGC) | - | Activator, potentiates NO and CO stimulation |

Signaling Pathways and Mechanisms of Action

Indazole-based drugs exert their therapeutic effects by modulating a variety of critical cellular signaling pathways. The following sections detail the mechanisms of action for several key indazole compounds, accompanied by diagrams generated using the DOT language to visualize these complex processes.

VEGFR Signaling Inhibition by Pazopanib and Axitinib

Pazopanib and Axitinib are potent tyrosine kinase inhibitors that primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs).[6][13] By inhibiting VEGFR signaling, these drugs block angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.

PARP Inhibition in DNA Repair by Niraparib

Niraparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a crucial role in the repair of single-strand DNA breaks.[2] By inhibiting PARP, Niraparib leads to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.

5-HT3 Receptor Antagonism by Granisetron

Granisetron is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel.[6] By blocking the binding of serotonin to 5-HT3 receptors in the gastrointestinal tract and the chemoreceptor trigger zone, Granisetron effectively prevents nausea and vomiting induced by chemotherapy and radiotherapy.

References

- 1. curehht.org [curehht.org]

- 2. anl.gov [anl.gov]

- 3. The Benzydamine Experience: A Systematic Review of Benzydamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Granisetron - Wikipedia [en.wikipedia.org]

- 8. New kidney cancer drug shows promise - ecancer [ecancer.org]

- 9. aboutcancer.com [aboutcancer.com]

- 10. cancernetwork.com [cancernetwork.com]

- 11. Niraparib - Wikipedia [en.wikipedia.org]

- 12. FDA Approval Summary: Niraparib for the Maintenance Treatment of Patients with Recurrent Ovarian Cancer in Response to Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN113173885A - Method for synthesizing benzydamine hydrochloride impurity B - Google Patents [patents.google.com]

The 1H-Indazole-5-Carboxylic Acid Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-5-carboxylic acid moiety has emerged as a cornerstone pharmacophore in contemporary medicinal chemistry, underpinning the development of a diverse array of clinically significant therapeutic agents. Its rigid bicyclic structure, coupled with versatile functionalization points, allows for precise three-dimensional orientation of substituents to optimize interactions with biological targets. This technical guide provides a comprehensive overview of the pharmacophore potential of this compound, detailing its role in the design of potent and selective inhibitors for key targets in oncology and beyond.

The this compound Core: A Versatile Scaffold

The 1H-indazole ring system is a bioisostere of the native purine and indole structures found in numerous endogenous ligands, allowing it to effectively mimic key interactions within the active sites of enzymes and receptors. The carboxylic acid group at the 5-position provides a crucial anchor point for derivatization, enabling the exploration of a wide chemical space to achieve desired potency, selectivity, and pharmacokinetic properties. This scaffold is a key component in several FDA-approved drugs, demonstrating its clinical and commercial relevance.

Quantitative Analysis of Biological Activity

Derivatives of the this compound core have demonstrated potent inhibitory activity against a range of biological targets. The following tables summarize key quantitative data for prominent drug molecules and experimental compounds incorporating the broader 1H-indazole scaffold, illustrating the therapeutic potential unlocked by this versatile chemical entity.

Table 1: Kinase Inhibitory Activity of Indazole-Based Drugs

| Compound | Target Kinase(s) | IC50 (nM) | Reference |

| Entrectinib | TrkA | 1.7 | [1] |

| TrkB | 0.1 | [1] | |

| TrkC | 0.1 | [1] | |

| ROS1 | 0.2 | [1] | |

| Axitinib | VEGFR-2 | 0.2 | [2] |

| VEGFR-3 | 0.1-0.3 | [2] | |

| Indazole Derivative 2f | N/A (Cell-based) | 0.23-1.15 µM | [3][4] |

| Indazol-Pyrimidine 4f | N/A (MCF-7 cells) | 1.629 µM | [5][6] |

| Indazol-Pyrimidine 4i | N/A (MCF-7 cells) | 1.841 µM | [5][6] |

Table 2: PARP Inhibitory Activity of Indazole-Based Drugs

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Niraparib | PARP-1 | 3.8 | [7] |

| PARP-2 | 2.1 | [7] | |

| Indazole-3-carboxamide 5 | PARP-1 | 6.8 µM | [8] |

Key Signaling Pathways Targeted by this compound Derivatives

The therapeutic efficacy of drugs derived from the this compound scaffold stems from their ability to modulate critical signaling pathways implicated in cancer and other diseases. Below are visualizations of the key pathways targeted by representative drugs.

Entrectinib: Inhibition of Trk/ROS1/ALK Signaling

Entrectinib is a potent inhibitor of Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC), ROS1, and ALK.[9][10][11] In cancers driven by fusions of these genes, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell proliferation and survival through downstream pathways such as RAS/MAPK and PI3K/AKT.[10] Entrectinib blocks the ATP-binding site of these kinases, inhibiting their activity and shutting down these oncogenic signals.[10]

Caption: Entrectinib inhibits oncogenic Trk, ROS1, and ALK fusion proteins.

Niraparib: Inhibition of PARP and Synthetic Lethality

Niraparib is an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a critical role in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[12][13][14] In cancer cells with mutations in BRCA1 or BRCA2, which are essential for the high-fidelity Homologous Recombination (HR) pathway for double-strand break (DSB) repair, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[12][14] During DNA replication, these SSBs are converted to DSBs, which cannot be efficiently repaired in HR-deficient cells, leading to genomic instability and cell death, a concept known as synthetic lethality.[14][15]

Caption: Niraparib induces synthetic lethality in HR-deficient cancer cells.

Axitinib: Inhibition of VEGFR Signaling and Angiogenesis

Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[16][17] VEGF signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16] By binding to the ATP-binding site of VEGFRs on endothelial cells, axitinib inhibits their phosphorylation and activation, thereby blocking downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[16][18] This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.[2][17]

Caption: Axitinib inhibits VEGFR signaling to block tumor angiogenesis.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds based on the this compound scaffold.

General Synthesis of 1H-Indazole-3-carboxamide Derivatives

This protocol outlines a general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives, a common elaboration of the indazole core.

-

Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 equivalents) or EDC (1.2 equivalents) and an additive like HOBt (1.2 equivalents).

-

Base Addition: Add a non-nucleophilic base, for instance, DIPEA or triethylamine (2-3 equivalents), to the reaction mixture and stir at room temperature for 15-30 minutes to facilitate the formation of the activated ester.

-

Amine Coupling: To the activated carboxylic acid solution, add the desired primary or secondary amine (1-1.2 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1H-indazole-3-carboxamide derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.

-

Reagent Preparation: Prepare serial dilutions of the test compound in a suitable buffer containing a low percentage of DMSO (typically <1%). Prepare solutions of the target kinase, the appropriate substrate, and ATP in the kinase assay buffer.

-

Kinase Reaction: In a 384-well plate, add the test compound solution. Subsequently, add the kinase solution, followed by a mixture of the substrate and ATP to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-